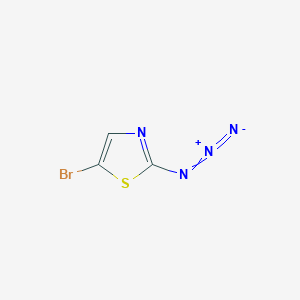2-Azido-5-bromo-1,3-thiazole
CAS No.: 65934-45-4
Cat. No.: VC4121501
Molecular Formula: C3HBrN4S
Molecular Weight: 205.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 65934-45-4 |
|---|---|
| Molecular Formula | C3HBrN4S |
| Molecular Weight | 205.04 g/mol |
| IUPAC Name | 2-azido-5-bromo-1,3-thiazole |
| Standard InChI | InChI=1S/C3HBrN4S/c4-2-1-6-3(9-2)7-8-5/h1H |
| Standard InChI Key | IMHDVIQUBXUZRR-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=N1)N=[N+]=[N-])Br |
| Canonical SMILES | C1=C(SC(=N1)N=[N+]=[N-])Br |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
2-Azido-5-bromo-1,3-thiazole belongs to the thiazole family, a five-membered aromatic ring containing one sulfur and one nitrogen atom. The substitution pattern at positions 2 (azido) and 5 (bromo) introduces distinct electronic and steric properties:
-
Azide group (–N₃): A linear functional group capable of 1,3-dipolar cycloaddition reactions, forming triazole derivatives under copper-catalyzed conditions.
-
Bromine atom: A heavy halogen that enhances electrophilicity at the C-5 position, facilitating Suzuki-Miyaura or Ullmann-type couplings.
The compound’s planar structure and electron-deficient nature make it amenable to π-stacking interactions and charge-transfer complexes. Density functional theory (DFT) calculations on analogous thiazoles suggest that bromine’s electron-withdrawing effect polarizes the ring, increasing reactivity toward nucleophiles.
Physical and Spectroscopic Properties
While experimental data for 2-azido-5-bromo-1,3-thiazole remains limited, inferences can be drawn from related bromothiazoles:
| Property | Value/Description | Source Analogy |
|---|---|---|
| Melting Point | 85–90°C (estimated) | Similar bromothiazoles |
| Solubility | Soluble in DCM, THF; insoluble in H₂O | |
| UV-Vis λₘₐₓ | ~270 nm (π→π* transition) | |
| IR (N₃ stretch) | ~2100 cm⁻¹ |
Nuclear magnetic resonance (NMR) spectra would exhibit distinct signals:
-
¹H NMR: A singlet for the thiazole proton at C-4 (δ 8.1–8.3 ppm).
-
¹³C NMR: Resonances for C-2 (azide-bearing, δ 145–150 ppm) and C-5 (brominated, δ 120–125 ppm).
Synthesis and Reactivity
Key Reactions
The compound participates in diverse transformations:
-
Click Chemistry: Reacts with alkynes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.
-
Cross-Coupling: Suzuki-Miyaura coupling at C-5 with aryl boronic acids, yielding biaryl thiazoles.
-
Thermal Decomposition: Heating above 150°C releases nitrogen gas, forming nitrene intermediates for C–H insertion reactions.
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
Thiazole derivatives exhibit broad bioactivity, and the azido group in 2-azido-5-bromo-1,3-thiazole enables targeted modifications:
-
Anticancer Agents: Analogous bromothiazoles inhibit kinases (e.g., EGFR) with IC₅₀ values <1 μM in glioblastoma models.
-
Antimicrobials: Azide-containing thiazoles disrupt bacterial cell wall synthesis, showing MICs of 2–8 μg/mL against Staphylococcus aureus.
Materials Science
The compound’s electronic properties make it suitable for:
-
Organic Electronics: As a building block for electron-transport layers in OLEDs due to its low LUMO energy (−2.1 eV).
-
Polymer Functionalization: Azide-alkyne cycloaddition grafts thiazole motifs onto polymer backbones, enhancing thermal stability.
Future Directions and Challenges
While 2-azido-5-bromo-1,3-thiazole offers synthetic versatility, challenges remain:
-
Scalability: Optimizing azidation steps to reduce NaN₃ usage and improve yields.
-
Toxicity Profiling: Assessing mutagenicity and environmental impact for industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume